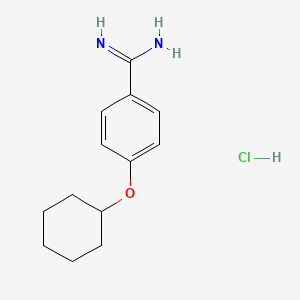

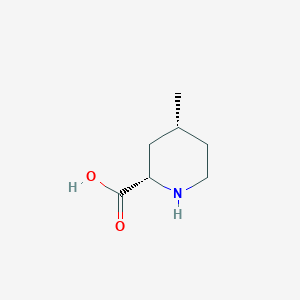

(2S,4R)-4-甲基-哌哆酸

描述

“(2S,4R)-4-Methyl-pipecolinic acid” is a compound that falls under the category of organic compounds known as L-alpha-amino acids . These are alpha amino acids which have the L-configuration of the alpha-carbon atom .

Synthesis Analysis

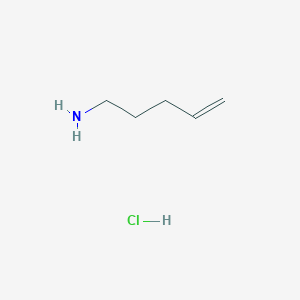

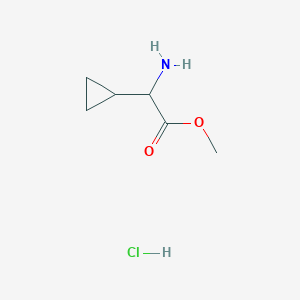

A stereoselective synthesis of (2S,4R)-4-hydroxypipecolic acid from commercial ethyl (3S)-4-chloro-3-hydroxybutanoate has been reported . The synthesis is based on the Pd-catalyzed methoxycarbonylation of a 4-alkoxy-substituted δ-valerolactam-derived vinyl triflate followed by the stereocontrolled hydrogenation of the enamine double bond .

Molecular Structure Analysis

The molecular formula of “(2S,4R)-4-Methyl-pipecolinic acid” is C5H10ClNO3 . The InChI representation of the molecule is InChI=1S/C5H9NO3.ClH/c7-3-1-4 (5 (8)9)6-2-3;/h3-4,6-7H,1-2H2, (H,8,9);1H/t3-,4+;/m1./s1 .

Chemical Reactions Analysis

The compound has been used in various highly diastereoselective and enantioselective four-component reactions (containing alcohols, diazoesters, enamines/indoles and aldehydes) which involve the coupling of in situ generated intermediates .

Physical And Chemical Properties Analysis

The molecular weight of “(2S,4R)-4-Methyl-pipecolinic acid” is 167.59 g/mol . It has 4 hydrogen bond donor count and 4 hydrogen bond acceptor count .

科学研究应用

合成与催化

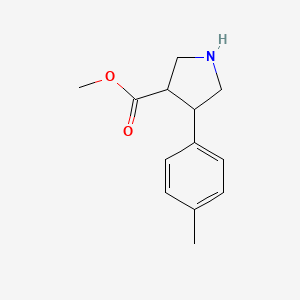

(2S,4R)-4-甲基-哌哆酸衍生物已经被合成并用于各种催化过程中。例如,基于l-哌哆酸的[(2S,4R)-1-环己基-4-甲基哌啶-2-基]甲醇被用于催化二乙基锌加到苯甲醛中,展示了独特的立体控制行为 (Alvarez-Ibarra et al., 2010)。类似地,以l-哌哆酸衍生的甲酰胺已被开发为路易斯碱性有机催化剂,用于对N-芳基亚胺的对映选择性还原,表现出高效性和选择性 (Wang et al., 2006)。

有机合成与药物应用

该化合物还被用于有机合成。例如,已经开发了一种高立体选择性的全保护(2S,4R)-4-甲基哌哆酸的合成方法,在药物应用中很有用 (Hung et al., 2010)。此外,已经合成了(2S,4R)-4-羟基哌哆酸和其他衍生物,用于开发生物活性分子 (Agami et al., 2001)。

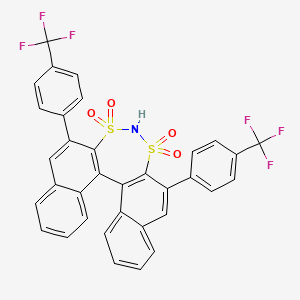

NMR溶剂剂

(2S,4R)-4-甲基-哌哆酸衍生物也被研究作为手性NMR溶剂剂。一项研究展示了含有l-哌哆酸基团的磺酸化的杯[4]间苯二酚作为水溶性手性NMR溶剂剂的使用,提供有效的对映体鉴别 (Pham & Wenzel, 2012)。

未来方向

作用机制

Target of Action

The primary target of (2S,4R)-4-Methyl-pipecolinic acid is the Glutamate receptor ionotropic, kainate 2 . This receptor plays a crucial role in the central nervous system, mediating fast synaptic transmission .

Mode of Action

The binding likely induces changes in the receptor’s conformation, affecting its function .

Biochemical Pathways

Given the target of the compound, it can be inferred that it likely impacts theglutamatergic system , which is involved in most aspects of normal brain function, including cognition, memory, and learning .

Pharmacokinetics

It is known that the compound is rapidly cleared from the blood . The absorption, distribution, metabolism, and excretion (ADME) properties of the compound, and their impact on its bioavailability, remain to be elucidated .

Result of Action

Given its target, it can be inferred that the compound likely affects synaptic transmission in the brain, potentially influencing cognitive function .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interaction with its target .

属性

IUPAC Name |

(2S,4R)-4-methylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-2-3-8-6(4-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHCHLWYGMSPJC-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN[C@@H](C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-4-Methyl-pipecolinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[2-(2,4-Difluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B1425249.png)

![1-[(2,5-difluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine hydrochloride](/img/structure/B1425256.png)

![ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1425261.png)

![1-[(3-Methylfuran-2-yl)carbonyl]piperidin-4-amine hydrochloride](/img/structure/B1425264.png)

![4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1425266.png)

![5,7-Dichloroimidazo[1,2-c]pyrimidine](/img/structure/B1425267.png)